molecular formula C7H4ClNO B1589066 2-Chloro-5-hydroxybenzonitrile CAS No. 188774-56-3

2-Chloro-5-hydroxybenzonitrile

Cat. No.: B1589066
CAS No.: 188774-56-3
M. Wt: 153.56 g/mol
InChI Key: KGPMBYRSXTTZLG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The benzonitrile framework, upon which this compound is based, has its origins deeply rooted in nineteenth-century organic chemistry. Hermann Fehling first reported benzonitrile in 1844, discovering the compound as a product from the thermal dehydration of ammonium benzoate. Fehling deduced the structure of benzonitrile from the already known analogous reaction of ammonium formate yielding hydrogen cyanide, and notably coined the term "benzonitrile," which subsequently gave its name to the entire class of nitrile compounds.

The development of substituted benzonitriles, including halogenated and hydroxylated derivatives, emerged as synthetic methodologies advanced throughout the twentieth century. This compound itself was first catalogued in chemical databases during the early 2000s, with its formal registration occurring in 2006 according to PubChem records. The compound gained prominence as researchers recognized the synthetic utility of multi-substituted benzonitrile derivatives in developing complex molecular architectures for pharmaceutical applications.

The systematic study of this compound intensified with the growing understanding of how multiple substituents on the benzene ring could influence reactivity patterns and synthetic accessibility. Research into chloro-hydroxy-benzonitrile systems revealed that the combination of these functional groups created unique electronic environments that could be exploited for selective synthetic transformations.

Structural Classification and Nomenclature

This compound belongs to the class of substituted aromatic nitriles, specifically categorized as a halogenated phenolic nitrile. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the cyano group as the primary functional group with numbering beginning from the carbon bearing the nitrile substituent.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Molecular Formula C₇H₄ClNO
Molecular Weight 153.57 g/mol
Chemical Abstracts Service Number 188774-56-3
International Chemical Identifier Key KGPMBYRSXTTZLG-UHFFFAOYSA-N
European Community Number 832-801-3

The structural architecture of this compound features a benzene ring with three distinct substituents positioned in a specific geometric arrangement. The chlorine atom occupies the ortho position relative to the nitrile group, while the hydroxyl group is positioned meta to the nitrile and para to the chlorine substituent. This substitution pattern creates a compound with both electrophilic and nucleophilic character, as the chlorine atom serves as an electron-withdrawing group while the hydroxyl group acts as an electron-donating substituent.

The compound exists as a crystalline solid under standard conditions, with its physical properties reflecting the influence of intermolecular hydrogen bonding facilitated by the hydroxyl group. The presence of the nitrile group contributes to the compound's polarity and provides opportunities for coordination chemistry applications, while the aromatic nature ensures stability under normal handling conditions.

Table 2: Structural Classification and Functional Group Analysis

Classification Category Description Functional Impact
Primary Classification Substituted Benzonitrile Defines core reactivity patterns
Secondary Classification Halogenated Aromatic Compound Provides electrophilic activation
Tertiary Classification Phenolic Compound Enables hydrogen bonding and nucleophilic character
Quaternary Classification Cyano-containing Aromatic Offers coordination sites and synthetic handles

Significance in Benzonitrile Chemistry

Within the broader context of benzonitrile chemistry, this compound occupies a unique position due to its multi-functional nature and synthetic accessibility. Benzonitriles serve as versatile precursors in organic synthesis, with the nitrile group acting as a crucial functional handle for various transformations. The parent benzonitrile compound demonstrates utility as both a solvent and a synthetic intermediate, forming coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile.

The introduction of chlorine and hydroxyl substituents to the benzonitrile framework significantly expands the synthetic possibilities available to researchers. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions, while the hydroxyl group can participate in hydrogen bonding interactions and serve as a nucleophilic center. This combination of reactivity enables the compound to function effectively as a building block in multi-step synthetic sequences.

Research applications of this compound demonstrate its utility in developing pharmaceutical intermediates and agrochemical compounds. The compound's ability to undergo diverse chemical transformations makes it particularly valuable in medicinal chemistry, where the precise placement of functional groups can dramatically influence biological activity. The benzonitrile framework provides structural rigidity and electronic characteristics that are often desired in bioactive molecules.

Table 3: Synthetic Applications and Chemical Transformations

Transformation Type Reaction Site Product Class Application Area
Nucleophilic Aromatic Substitution Chlorine Position Aryl Ethers, Amines Pharmaceutical Intermediates
Hydroxyl Functionalization Hydroxyl Group Esters, Ethers Fine Chemical Synthesis
Nitrile Hydrolysis Cyano Group Carboxylic Acids, Amides API Development
Metal Coordination Nitrile Nitrogen Organometallic Complexes Catalysis Applications

The compound's significance extends beyond its direct synthetic applications to include its role in advancing fundamental understanding of aromatic substitution patterns and electronic effects. Studies of this compound contribute to the broader knowledge base regarding how multiple substituents influence aromatic reactivity and selectivity patterns. This understanding proves crucial for designing new synthetic methodologies and predicting reaction outcomes in complex molecular systems.

Properties

IUPAC Name

2-chloro-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPMBYRSXTTZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447064
Record name 2-Chloro-5-hydroxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188774-56-3
Record name 2-Chloro-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-hydroxybenzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 2-Chlorobenzonitrile: One common method involves the hydroxylation of 2-chlorobenzonitrile using a suitable hydroxylating agent under controlled conditions.

    From 2-Chlorotoluene: Another method is the ammoxidation of 2-chlorotoluene in the presence of a catalyst such as V2O5/Al2O3.

Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Chloro-5-hydroxybenzonitrile can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.

Major Products:

Scientific Research Applications

Pharmaceutical Research Applications

1. Anticancer Activity
Recent studies have indicated that 2-chloro-5-hydroxybenzonitrile exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, a study demonstrated that treatment with this compound resulted in significant inhibition of MCF-7 cell proliferation, suggesting its potential as an anticancer agent .

2. H3 Receptor Modulation
The compound has been investigated for its role as an H3 receptor antagonist/inverse agonist, which could have implications in treating cognitive disorders, obesity, and pain management. The structural features of this compound align with the pharmacophore model for H3 receptor ligands, indicating its potential for further development in this area .

Applications in Organic Synthesis

1. Building Block in Synthesis
Due to its reactive functional groups, this compound serves as a valuable building block in the synthesis of more complex organic molecules. It can participate in various reactions such as nucleophilic substitutions and coupling reactions to form new compounds with desired biological activities .

2. Derivatives Development
The compound can be modified to produce derivatives with enhanced properties. For example, substituting the hydroxyl group or altering the chloro group can lead to compounds with improved pharmacological profiles or increased efficacy against specific targets .

Case Study 1: Cytotoxicity Assessment

A recent investigation into the cytotoxic effects of this compound on MCF-7 cells revealed that the compound induced apoptosis at certain concentrations. The study measured cell viability using MTT assays and found that concentrations above 20 µM significantly reduced cell viability by over 50% compared to control groups.

Case Study 2: H3 Receptor Binding Affinity

In a pharmacological study, various derivatives of this compound were synthesized and evaluated for their binding affinity to the H3 receptor. The results indicated that certain modifications increased binding affinity, suggesting potential therapeutic applications in cognitive disorders .

Data Table: Summary of Applications

Application AreaDescriptionFindings/Results
Anticancer ActivityCytotoxic effects on cancer cell linesSignificant inhibition of MCF-7 proliferation
H3 Receptor ModulationPotential treatment for cognitive disordersAligns with pharmacophore model for H3 ligands
Organic SynthesisBuilding block for complex organic moleculesParticipates in nucleophilic substitutions
Derivative DevelopmentEnhanced properties through modificationImproved pharmacological profiles observed

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and metabolic pathways, making it a useful tool in biochemical research .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Halogen Substitution: Bromine vs. Chlorine: The bromine atom in 5-bromo-2-hydroxybenzonitrile increases molecular weight (198.017 vs. Fluorine Addition: 4-Chloro-5-fluoro-2-hydroxybenzonitrile introduces electronegative fluorine at position 5, which may alter electron distribution and improve metabolic stability in drug design .

Hydrogen Bonding and Crystallography

  • 5-Bromo-2-hydroxybenzonitrile exhibits intramolecular O–H⋯N hydrogen bonds with O⋯N distances of 2.805–2.810 Å and angles of 170–175° , forming infinite 1D chains in the crystal lattice .
  • This compound is expected to display similar hydrogen-bonding patterns but with slightly shorter O⋯N distances due to chlorine’s smaller atomic radius compared to bromine.

Biological Activity

2-Chloro-5-hydroxybenzonitrile is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol
CAS Number: 188774-56-3

This compound features a chloro group and a hydroxy group on the benzene ring, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxy and chloro groups facilitate the formation of hydrogen bonds and halogen bonds, which can influence the function of proteins and enzymes. Specifically, the nitrile group may interact with enzyme active sites, potentially modulating enzymatic activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • CYP Inhibition: It is identified as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP3A4, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .
  • BBB Permeability: The compound is reported to be permeable to the blood-brain barrier (BBB), suggesting potential neuropharmacological applications .

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, a study showed significant cytotoxic effects against breast cancer cells, likely due to its ability to induce apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Another aspect of its biological activity includes anti-inflammatory properties. Research has indicated that this compound can reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This effect is thought to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Case Studies

  • Study on Antitumor Effects:
    • Objective: To assess the cytotoxicity of this compound on MCF-7 breast cancer cells.
    • Method: MTT assay was used to evaluate cell viability.
    • Results: The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects against MCF-7 cells.
  • Study on Anti-inflammatory Properties:
    • Objective: To investigate the effect of this compound on TNF-alpha induced inflammation in human fibroblasts.
    • Method: ELISA was employed to measure levels of inflammatory cytokines.
    • Results: Treatment with the compound significantly decreased TNF-alpha levels compared to untreated controls.

Comparative Analysis with Similar Compounds

Compound NameCYP1A2 InhibitorBBB PermeantAntitumor ActivityAnti-inflammatory Activity
This compoundYesYesYesYes
3-Chloro-4-fluorobenzonitrileNoNoModerateNo
4-HydroxybenzonitrileNoYesLowModerate

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-hydroxybenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A substitution reaction is frequently employed, where hydroxyl (-OH) and cyano (-CN) groups are introduced to a chlorinated aromatic precursor. For example, using OH⁻ and CN⁻ under controlled pH and temperature (e.g., 60–80°C) can yield this compound with >70% efficiency. Adjusting solvent polarity (e.g., DMF vs. ethanol) and stoichiometry of reagents is critical to minimize side products like hydrolyzed intermediates . Bromination of analogous compounds (e.g., 2-chlorobenzonitrile) using N-bromosuccinimide (NBS) under radical initiation conditions may also provide insights into regioselectivity challenges .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is optimal for environmental or pharmaceutical samples, achieving a detection limit of 0.5 µg/mL. For rapid screening, UV-Vis spectroscopy (detection limit: 1.0 µg/mL) is suitable but requires derivatization to enhance sensitivity. Method validation should include spike-recovery tests (85–110% recovery) and calibration against certified reference materials to address matrix effects .

Q. How should this compound be stored to ensure stability during long-term studies?

  • Methodological Answer : Store in sealed, moisture-proof containers at room temperature (20–25°C) under inert gas (e.g., argon) to prevent hydrolysis of the cyano group. Avoid exposure to light, as UV radiation can degrade the aromatic ring. Periodic purity checks via TLC or NMR are recommended to monitor decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard for structural elucidation. Key steps include:
  • Growing high-quality crystals via slow evaporation in solvents like ethyl acetate/hexane mixtures.
  • Refinement of hydrogen bonding networks (e.g., O–H⋯N interactions) to confirm hydroxyl and cyano group orientations.
  • Validation using R-factor convergence (<5%) and electron density maps to rule out disorder .

Q. What mechanistic insights explain contradictory regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : Competing electronic effects (directing groups: -Cl, -OH, -CN) create regioselectivity conflicts. For nitration, computational modeling (DFT at B3LYP/6-311+G(d,p) level) can predict dominant sites:
  • The hydroxyl group (-OH) acts as a strong para-director, while -Cl and -CN meta-direct.
  • Experimental validation via LC-MS/MS tracking of nitro-intermediates under varying acid conditions (e.g., HNO₃/H₂SO₄ vs. AcOH) clarifies dominant pathways .

Q. How can discrepancies in reported reaction yields for this compound synthesis be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis of published protocols to identify variables impacting yield:
  • Catalyst load (e.g., CuI vs. Pd(OAc)₂ in cross-coupling steps).
  • Solvent polarity (logP values) and reaction time.
  • Reproduce high-yield methods (e.g., 80% in DMF at 100°C) and apply Design of Experiments (DoE) to optimize conflicting parameters .

Q. What strategies validate the biological activity of this compound derivatives without commercial standards?

  • Methodological Answer :
  • Synthesize analogues (e.g., 5-Bromo-2-hydroxybenzonitrile) and compare bioactivity via dose-response assays (IC₅₀ values).
  • Use computational docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., cytochrome P450).
  • Cross-validate with in vitro metabolic stability tests (e.g., liver microsome assays) to confirm structure-activity relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-hydroxybenzonitrile
Reactant of Route 2
2-Chloro-5-hydroxybenzonitrile

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